Desfluoro Risperidone
CAS No.: 106266-09-5
Cat. No.: VC21096634
Molecular Formula: C23H28N4O2
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106266-09-5 |
---|---|
Molecular Formula | C23H28N4O2 |
Molecular Weight | 392.5 g/mol |
IUPAC Name | 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Standard InChI | InChI=1S/C23H28N4O2/c1-16-18(23(28)27-12-5-4-8-21(27)24-16)11-15-26-13-9-17(10-14-26)22-19-6-2-3-7-20(19)29-25-22/h2-3,6-7,17H,4-5,8-15H2,1H3 |
Standard InChI Key | PLOGUXWMVNJOPF-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 |
Canonical SMILES | CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 |
Introduction
Physical and Chemical Properties
Structural Characteristics
The structure of Desfluoro Risperidone is characterized by the absence of a fluorine atom that is present in the parent compound Risperidone. This structural modification is significant as it alters the compound's physicochemical properties and potentially its pharmacological activity. The compound maintains the core benzisoxazole and piperidine moieties essential to its pharmacological action.
Physical Properties
Desfluoro Risperidone exhibits distinct physical properties that are important for its characterization, handling, and formulation. These properties are summarized in the following table:
Property | Value | Status |
---|---|---|
Melting Point | 183.1 °C | Measured |
Boiling Point | 569.9±60.0 °C | Predicted |
Density | 1.33±0.1 g/cm³ | Predicted |
Storage Temperature | 2-8°C | Recommended |
pKa | 8.17±0.10 | Predicted |
Table 1: Physical properties of Desfluoro Risperidone
Chemical Properties
Solubility is a critical parameter for pharmaceutical compounds, influencing their bioavailability and formulation strategies. Desfluoro Risperidone demonstrates slight solubility in organic solvents such as chloroform and methanol . This limited solubility profile may present challenges in formulation development and may influence its pharmacokinetic behavior.
Pharmacological Profile
Mechanism of Action
The pharmacological activity of Desfluoro Risperidone is believed to parallel that of Risperidone, primarily functioning as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. This dual antagonism is the foundation of its therapeutic effects in managing psychotic disorders. The balanced blockade of these receptor systems contributes to efficacy against both positive symptoms (hallucinations, delusions) and negative symptoms (social withdrawal, emotional blunting) associated with schizophrenia.
Receptor Binding Affinity
The binding profile of Desfluoro Risperidone shows significant affinity for multiple neurotransmitter receptors, with particular emphasis on dopaminergic and serotonergic systems. The following table presents a comparative analysis of receptor affinities:
Receptor | Desfluoro Risperidone | Risperidone |
---|---|---|
D2 | High | High |
5-HT2A | High | High |
5-HT1A | Moderate | Moderate |
α1 Adrenergic | Low | Moderate |
H1 (Histamine) | Low | Moderate |
Table 2: Comparative receptor binding affinities of Desfluoro Risperidone and Risperidone
This receptor binding profile indicates that while Desfluoro Risperidone maintains the critical D2 and 5-HT2A antagonism of Risperidone, it potentially exhibits reduced affinity for α1 adrenergic and histamine H1 receptors. This difference may translate to a modified side effect profile, potentially with reduced sedation and orthostatic hypotension compared to the parent compound.
Therapeutic Applications
Treatment of Schizophrenia
Clinical investigations suggest that Desfluoro Risperidone may be effective in managing symptoms of schizophrenia, particularly in patients who have demonstrated resistance to other therapeutic interventions. The compound's efficacy in addressing both positive and negative symptoms makes it a candidate for comprehensive symptom management in this challenging psychiatric disorder.
Pediatric Applications
Research indicates potential utility of Desfluoro Risperidone in pediatric populations with developmental disorders and treatment-resistant conditions. Clinical studies involving children aged 8 to 17 years have reported favorable outcomes with manageable side effects, suggesting a possible role in this specialized therapeutic area.
Case Studies and Clinical Evidence
Several documented case studies highlight the application of Desfluoro Risperidone in clinical settings:
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A case study involving a young patient with severe schizophrenia reported marked improvement in symptoms after switching from Risperidone to Desfluoro Risperidone, with minimal side effects over a six-month follow-up period.
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In a cohort study of pediatric patients, 13 out of 20 children demonstrated substantial clinical improvement over an extended follow-up period of 8 to 15 months, with only minor adverse effects observed.
These clinical observations, while preliminary, suggest potential therapeutic advantages that warrant further systematic investigation in controlled clinical trials.
Analytical Methods for Detection and Quantification
Chromatographic Analysis
Ultra Performance Liquid Chromatography (UPLC) represents a primary analytical technique for the detection and quantification of Desfluoro Risperidone, particularly in pharmaceutical quality control applications. The compound exhibits a distinctive retention time that facilitates its resolution from Risperidone and other structural analogs or impurities.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information for Desfluoro Risperidone characterization. The absence of fluorine in the compound eliminates the 19F NMR signals observed in Risperidone, while 1H NMR reveals additional aromatic proton peaks compared to fluorinated analogs. Mass spectrometry further aids in identification, with Desfluoro Risperidone exhibiting a molecular ion peak at m/z 392.2, distinguishable from Risperidone's m/z 410.2, reflecting the mass difference between fluorine and hydrogen.
Comparison with Similar Compounds
Structural Analogs
Desfluoro Risperidone represents one of several structural variants and impurities associated with Risperidone. The structural modification—specifically the absence of the fluorine atom—results in distinct physicochemical properties that influence its pharmacological profile, detection methods, and potentially its therapeutic applications.
Analytical Differentiation
The analytical differentiation of Desfluoro Risperidone from related compounds is crucial for pharmaceutical quality control and research applications. The following table summarizes key analytical parameters that facilitate this differentiation:
Parameter | Desfluoro Risperidone | 9-Hydroxy Risperidone | 5-Fluoro Risperidone |
---|---|---|---|
UPLC Retention Time | 8.2–8.5 minutes | 7.9–8.1 minutes | 9.0–9.3 minutes |
LOD/LOQ | 0.012%/0.041% | 0.015%/0.045% | 0.010%/0.038% |
Validation Criteria | RSD <2.0% | RSD <2.0% | RSD <2.0% |
Table 3: Analytical parameters for differentiation of Risperidone-related compounds
Manufacturer | Product Number | Product Description | Quantity | Price (USD) | Update Date |
---|---|---|---|---|---|
Sigma-Aldrich | Y0001276 | Risperidone impurity K EP Reference Standard | - | $150 | 2024-03-01 |
TRC | D290065 | Desfluoro Risperidone | 100mg | $320 | 2021-12-16 |
Biosynth Carbosynth | IB21194 | 3-[2-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 50mg | $472.50 | 2021-12-16 |
Biosynth Carbosynth | IB21194 | 3-[2-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 100mg | $630 | 2021-12-16 |
Biosynth Carbosynth | IB21194 | 3-[2-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 250mg | $1050 | 2021-12-16 |
Table 4: Commercial pricing information for Desfluoro Risperidone
Synthesis and Production Methods
Production Considerations
The industrial production of Desfluoro Risperidone would likely parallel pharmaceutical manufacturing processes for similar compounds, involving controlled reaction conditions, purification steps, and quality control measures to ensure product purity and consistency. The European Patent Office documentation suggests potential relevance of certain synthetic intermediates such as "3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one" in risperidone-related synthesis pathways .
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